3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride
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Overview
Description
3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxybenzyl group attached to the piperidine ring, which is further modified by a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 3-Methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxybenzyl)piperidine hydrochloride
- 3-(3-Methoxybenzyl)-1-methylpiperidine
- 3-(3-Methoxybenzyl)-1-ethylpiperidin-4-amine hydrochloride
Uniqueness
3-(3-Methoxybenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxybenzyl group and the methylated piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C14H23ClN2O |
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Molecular Weight |
270.80 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-16-7-6-14(15)12(10-16)8-11-4-3-5-13(9-11)17-2;/h3-5,9,12,14H,6-8,10,15H2,1-2H3;1H |
InChI Key |
ZWDXRQPUAYCTMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)CC2=CC(=CC=C2)OC)N.Cl |
Origin of Product |
United States |
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